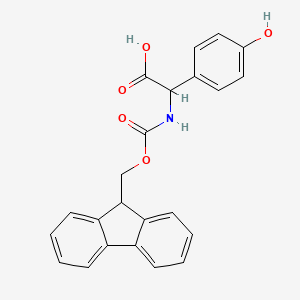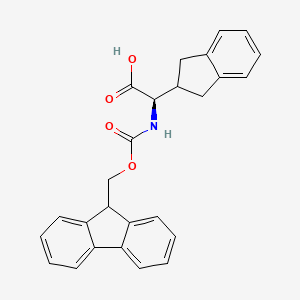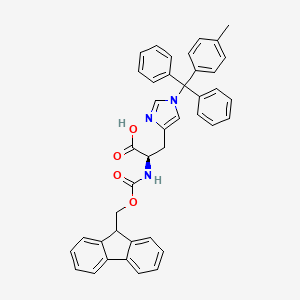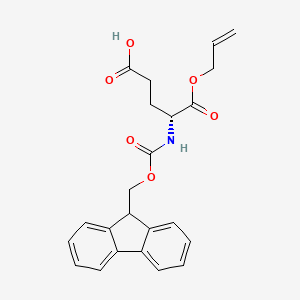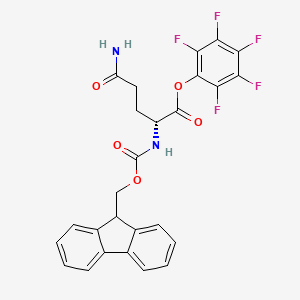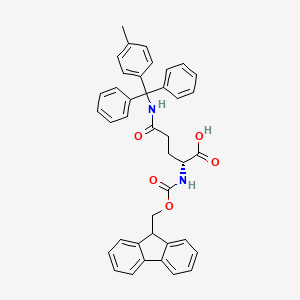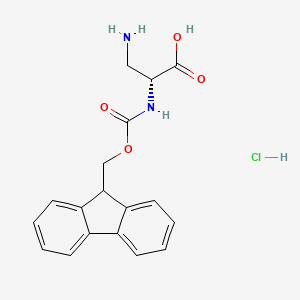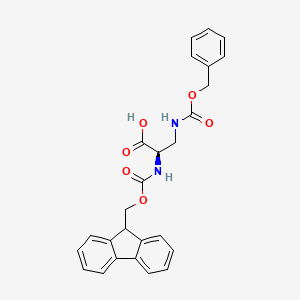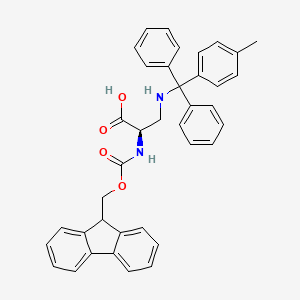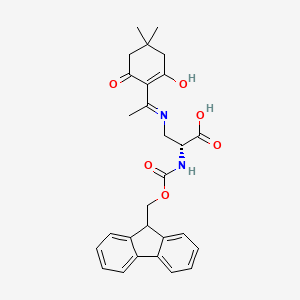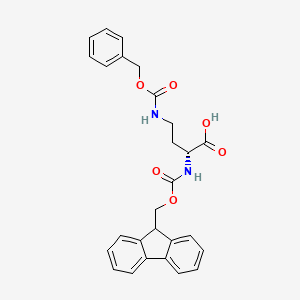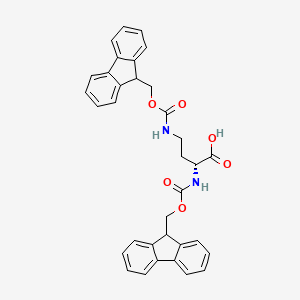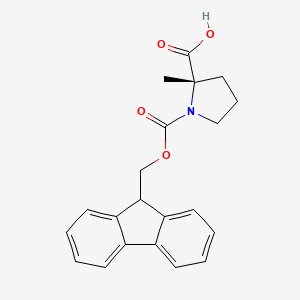
(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid, often referred to as Fmoc-Pyrrolidine-2-carboxylic acid, is an organic compound that is widely used in organic synthesis and pharmaceutical research. It is an important intermediate in the synthesis of pyrrolidinones and is used as a starting material for a variety of organic and biochemical reactions. Fmoc-Pyrrolidine-2-carboxylic acid has a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
- Summary : Fmoc-protected amino acids are widely used in the synthesis of peptides . The Fmoc group is a base-labile protecting group that can be removed under mildly basic conditions, preventing unwanted side reactions .
- Methods : The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .
- Results : The use of Fmoc as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) is very widespread because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .
- Summary : Fmoc-protected amino acids and dipeptides are widely used as low molecular weight hydrogelators . The resulting gels have applications in cell culturing, sensing, encapsulation, and electronic materials .
- Methods : The N-terminus of the amino acid or dipeptide is typically protected with a large aromatic group, such as Fmoc .
- Results : A significant variety of structures have been examined, and the resulting hydrogels have found diverse applications .
- Summary : Self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and applications as functional materials .
- Methods : Controlled morphological transitions were observed through solvent variation. The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .
- Results : Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
- Summary : Fmoc-diphenylalanine is used as a building block for the preparation of hybrid materials and their potential applications .
- Methods : The ultra-short hydrogelator is combined with other entities such as polysaccharides, polymers, peptides, or organic molecules to develop novel Fmoc-FF-based hybrid systems .
- Results : These novel hybrid materials have potential applications in tissue engineering, drug delivery, and catalysis .
Peptide Synthesis
Hydrogel Formation
Self-Assembly
Design of Hybrid Materials
Propiedades
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(19(23)24)11-6-12-22(21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,23,24)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQFOIAFEGUNRZ-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



